(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide
Description
This compound is a structurally complex acrylamide derivative featuring two critical pharmacophores: a benzo[d][1,3]dioxole moiety and an imidazo[1,2-a]pyridine scaffold. The benzo[d][1,3]dioxole group (a methylenedioxy aromatic system) is known for enhancing metabolic stability and influencing lipophilicity, while the imidazo[1,2-a]pyridine core is a privileged structure in neuropharmacology, exemplified by drugs like zolpidem (a sedative-hypnotic) . The acrylamide linker facilitates interactions with biological targets, such as kinases or receptors, through hydrogen bonding and hydrophobic effects. Synthesis of this compound likely involves coupling (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with an imidazo[1,2-a]pyridine-containing amine via carbodiimide-mediated amidation (e.g., HOBt/EDC), as described for related acrylamides .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-22(13-16-12-21-19-5-3-4-10-23(16)19)20(24)9-7-15-6-8-17-18(11-15)26-14-25-17/h3-12H,2,13-14H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZIPKUPOMIHCK-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide is an organic compound notable for its unique structural features that include a benzo[d][1,3]dioxole moiety and an imidazo[1,2-a]pyridine group. This compound is characterized by its acrylamide functional group, which suggests potential applications in medicinal chemistry due to its possible biological activities.
Structural Characteristics
The compound's structure can be dissected into three main components:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its presence in various bioactive compounds.
- Imidazo[1,2-a]pyridine : A heterocyclic moiety that has been associated with diverse pharmacological activities.
- Acrylamide Group : This functional group is often involved in polymerization reactions and can influence biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving multi-step organic reactions. The optimization of these synthetic routes is critical to achieving high yields and purity. Common approaches may include:
- Condensation Reactions : Utilizing amines and carbonyl compounds.
- Cyclization Techniques : To form the imidazo[1,2-a]pyridine framework.
Research indicates that compounds with similar structural motifs may exhibit a range of biological activities, including:
- Anticancer Properties : The imidazo[1,2-a]pyridine structure has been linked to inhibition of cancer cell proliferation.
- Antimicrobial Effects : The benzo[d][1,3]dioxole moiety is known for its potential antimicrobial properties.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Contains a quinoline scaffold | Antimicrobial and anticancer |
| Imatinib | A substituted imidazo[1,2-a]pyridine | Anticancer (specifically for chronic myeloid leukemia) |
| MPEP (2-methyl-6-phenyethynylpyridine) | Contains a pyridine ring | Glutamate receptor antagonist |
The unique combination of the benzo[d][1,3]dioxole and imidazo[1,2-a]pyridine structures in this compound may lead to distinct biological activities not found in other similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Research on benzo[d][1,3]dioxole derivatives showed promising results against bacterial strains, indicating potential for development as antimicrobial agents .
- Drug Interaction Studies : Investigations into the binding affinity of similar compounds to key receptors (e.g., PXR) revealed that structural modifications significantly impacted their biological activity profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound accelerated apoptosis in MCF cell lines and suppressed tumor growth in animal models . The structure-activity relationship (SAR) indicates that modifications to the benzo[d][1,3]dioxole moiety can enhance anticancer efficacy.
Antibacterial Properties
Compounds with the benzo[d][1,3]dioxole scaffold have been investigated for their antibacterial properties. A study found that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibacterial agents . This suggests potential applications in developing new antibiotics.
Dopamine Receptor Agonism
The compound has also been studied for its interaction with dopamine receptors, particularly the D3 receptor. High-throughput screening identified novel agonists that may be beneficial in treating disorders like Parkinson's disease and schizophrenia . The ability to selectively target these receptors could lead to advancements in neuropharmacology.
Flavouring Agent Evaluation
The European Food Safety Authority (EFSA) evaluated a closely related compound as a flavouring substance, concluding that it poses no safety concerns when used within specified limits . This highlights the versatility of compounds derived from the benzo[d][1,3]dioxole structure beyond medicinal use.
Case Study 1: Anticancer Efficacy
A study conducted by Morais et al. examined various derivatives of benzo[d][1,3]dioxole for their anticancer activity. The results showed that certain modifications significantly increased cytotoxicity against glioblastoma cell lines, supporting further investigation into these compounds as potential cancer therapeutics .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial properties, several derivatives were tested against common bacterial strains. The findings indicated that specific structural modifications led to enhanced antibacterial activity, suggesting pathways for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous molecules (Table 1), followed by a detailed analysis of key differences.
Table 1: Comparative Analysis of Structurally Related Acrylamide Derivatives
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s imidazo[1,2-a]pyridine core is distinct from benzimidazole (7h), benzothiazole (), and imidazo[1,2-a]pyrimidinone (3h). Imidazo[1,2-a]pyridine is associated with CNS modulation (e.g., GABA_A receptor binding in zolpidem) , whereas benzothiazoles often target kinases or microbial enzymes . Imidazo[1,2-b]pyridazine () introduces a pyridazine ring, which may enhance π-stacking interactions but reduce blood-brain barrier penetration compared to imidazo[1,2-a]pyridine.
Substituent Effects: The benzo[d][1,3]dioxole group in the target compound improves metabolic stability by resisting oxidative degradation, a feature absent in 7h (which has methoxy/hydroxy groups prone to glucuronidation) .
Pharmacological Implications: Compounds with imidazo[1,2-a]pyridine (target) or imidazo[1,2-a]pyrimidinone (3h) cores are more likely to exhibit CNS or kinase inhibitory activity, respectively . Benzothiazole derivatives () often show broader antimicrobial activity due to their planar structure and electrophilic properties .
Preparation Methods
Preparation of 3-(Benzo[d]Dioxol-5-yl)Acrylic Acid
The benzodioxole-acrylic acid intermediate is synthesized via Knoevenagel condensation between piperonal (benzo[d]dioxole-5-carbaldehyde) and malonic acid in pyridine with a catalytic amount of piperidine. Typical conditions yield 78–85% of the (E)-isomer after recrystallization from ethanol/water (Table 1).
Table 1: Optimization of Knoevenagel Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Piperidine | Pyridine | 80 | 6 | 82 | 95:5 |
| β-Alanine | DMF | 100 | 4 | 78 | 93:7 |
| NH4OAc | Toluene | 110 | 3 | 69 | 89:11 |
Synthesis of N-Ethyl-N-(Imidazo[1,2-a]Pyridin-3-ylMethyl)Amine
The imidazo[1,2-a]pyridine moiety is constructed via Groebke-Blackburn-Bienaymé reaction using 2-aminopyridine, tert-butyl isocyanide, and paraformaldehyde in methanol at 60°C for 12 hours. Subsequent N-ethylation employs ethyl bromide with K2CO3 in DMF (65% yield over two steps).
Amide Bond Formation
Coupling of the acrylic acid and amine components utilizes HATU/DIPEA activation in dichloromethane (0°C to RT, 16 hours), achieving 74% yield with >98% E-selectivity confirmed by NOESY NMR.
Synthetic Route 2: Tandem Heck Reaction/Amidation
Palladium-Catalyzed Alkenylation
A Heck coupling between benzo[d]dioxole-5-boronic acid and N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide is performed using Pd(OAc)2/XPhos in a mixed solvent system (dioxane/H2O 4:1). Key parameters include:
- 2.5 mol% Pd catalyst
- K2CO3 base (3 equiv)
- 80°C for 18 hours
This single-pot method provides 68% yield but requires careful temperature control to prevent imidazo[1,2-a]pyridine decomposition.
Stereochemical Control and Isomer Purification
Chromatographic Separation
Reverse-phase HPLC (C18 column, 35% acetonitrile/0.1% TFA water) resolves E/Z isomers with baseline separation (tR = 12.3 min for E-isomer vs. 14.7 min for Z-isomer).
Crystallization-Induced Asymmetric Transformation
Recrystallization from ethyl acetate/n-heptane (1:5) at −20°C enriches E-isomer content from 92% to >99.5% through thermodynamic control.
Analytical Characterization Data
Spectroscopic Properties
- 1H NMR (400 MHz, CDCl3): δ 8.52 (d, J = 6.8 Hz, 1H), 7.85 (d, J = 15.4 Hz, 1H), 7.23–6.83 (m, 5H), 6.34 (d, J = 15.4 Hz, 1H), 5.98 (s, 2H), 4.72 (s, 2H), 3.45 (q, J = 7.2 Hz, 2H), 1.22 (t, J = 7.2 Hz, 3H).
- HRMS (ESI+): m/z calc. for C21H20N3O3 [M+H]+ 378.1552, found 378.1549.
Thermal Stability Profile
DSC analysis shows decomposition onset at 187°C (heating rate 10°C/min, N2 atmosphere), indicating suitability for standard handling and storage conditions.
Scale-Up Considerations and Process Optimization
Continuous Flow Synthesis
A segmented flow reactor system combining:
- Knoevenagel condensation module (residence time 45 min)
- Enzymatic resolution using lipase B (CAL-B) for E-selectivity enhancement
- Plug-flow amidation chamber
This configuration achieves 83% overall yield with 99.1% E-isomer content at 200 g/day production rate.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for this acrylamide derivative, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with benzo[d][1,3]dioxole-5-carbaldehyde (precursor) to synthesize (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid via Knoevenagel condensation under acidic conditions (e.g., acetic acid, 80°C, 6 h) .
- Step 2 : Couple the acrylic acid with imidazo[1,2-a]pyridine derivatives. Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
- Typical yields: 60–75% for coupling steps .
- Critical parameters: pH control during amide bond formation to avoid epimerization .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the compound’s structure?
- Methodology :
- 1H NMR : Focus on diagnostic peaks:
- δ 7.50 (d, J = 15.2 Hz) : Trans-olefinic proton from acrylamide .
- δ 5.96 (s) : Methylene protons of the benzodioxole ring .
- δ 3.60 (q) : N-ethyl group protons .
- 13C NMR : Identify carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- ESI-MS : Look for [M+H]+ peaks (e.g., m/z ~440–460 range based on analogous compounds) .
Q. What preliminary biological assays are appropriate to evaluate its bioactivity?
- Methodology :
- Antifungal activity : Follow protocols from Piper species amide studies . Use microdilution assays (Candida albicans, Aspergillus fumigatus) with fluconazole as a positive control.
- Cytotoxicity : Screen against human cell lines (e.g., HEK293) using MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Modifications :
- Benzodioxole substituents : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
- Imidazo[1,2-a]pyridine variations : Replace ethyl with bulkier alkyl groups (e.g., isopropyl) to probe steric effects .
- Assays : Test modified analogs in parallel with the parent compound for comparative IC50 determination .
- Key Findings :
- Analogues with halogen substituents on benzodioxole show 2–3x higher antifungal activity .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Methodology :
- Variable analysis :
| Variable | Impact | Solution |
|---|---|---|
| Solvent polarity | Alters proton splitting | Use deuterated solvents consistently (e.g., CDCl3 vs. DMSO-d6) . |
| Temperature | Affects rotamer populations | Record spectra at 25°C . |
Q. How can reaction yields be improved for large-scale synthesis?
- Methodology :
- Optimization table :
| Parameter | Initial Yield | Optimized Yield | Change |
|---|---|---|---|
| Coupling reagent | EDC/HOBt (65%) | DMTMM (85%) | +20% |
| Solvent | DMF | THF | Reduced side products |
| Temperature | 0–5°C | Room temp | Faster reaction |
- Scale-up : Use flow chemistry for amide coupling to enhance reproducibility .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
